molecular formula C7H10N2O B166982 3,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 131475-05-3

3,5-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B166982
CAS No.: 131475-05-3
M. Wt: 138.17 g/mol
InChI Key: TZPYUTJMVLCBKD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrrole-2-carboxamide is a pyrrole derivative featuring methyl groups at positions 3 and 5 of the heteroaromatic ring and a carboxamide (-CONH₂) substituent at position 2. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol.

Properties

CAS No.

131475-05-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3,5-dimethyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C7H10N2O/c1-4-3-5(2)9-6(4)7(8)10/h3,9H,1-2H3,(H2,8,10)

InChI Key

TZPYUTJMVLCBKD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1)C(=O)N)C

Canonical SMILES

CC1=CC(=C(N1)C(=O)N)C

Synonyms

1H-Pyrrole-2-carboxamide,3,5-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3,5-dimethyl-1H-pyrrole-2-carboxamide with structurally related pyrrole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name CAS Number Substituents Functional Groups Structural Similarity Score
This compound Not Provided 3,5-dimethyl, 2-carboxamide Carboxamide (-CONH₂) Reference
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 37102-48-0 3,5-dimethyl, 2,4-dicarboxyl Carboxylic acid (-COOH) 0.91
4-Acetyl-N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide 5556-67-2 3,5-dimethyl, 4-acetyl, substituted phenyl Carboxamide (-CONH-aryl), acetyl (-COCH₃) High (Core similarity)
3-Methyl-1H-pyrrole-2-carboxylic acid 5434-29-7 3-methyl, 2-carboxyl Carboxylic acid (-COOH) 0.85
Key Observations:
  • Carboxamide vs. Carboxylic Acid: Replacing the carboxylic acid group with a carboxamide (e.g., this compound vs.
  • Substituent Position: Methyl groups at positions 3 and 5 (vs.
  • Extended Functionalization : Derivatives like 4-acetyl-N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide (CAS 5556-67-2) exhibit enhanced biological activity due to the acetyl group and substituted phenyl ring, which improve interactions with hydrophobic protein pockets .

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (Water)
This compound C₈H₁₀N₂O 150.18 1.2 Moderate
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid C₈H₉NO₄ 183.16 -0.5 High
4-Acetyl-N-(5-tert-butyl-2-methoxyphenyl)-... C₂₀H₂₆N₂O₃ 342.43 3.8 Low
Key Observations:
  • Lipophilicity : The carboxamide derivative (LogP ~1.2) is more lipophilic than dicarboxylic acid analogs (LogP ~-0.5) but less than aryl-substituted derivatives (LogP ~3.8), influencing membrane permeability and bioavailability .
  • Solubility : Carboxylic acid derivatives (e.g., 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid) exhibit higher aqueous solubility due to ionizable -COOH groups, whereas carboxamides balance moderate solubility with enhanced stability .
Key Observations:
  • BRD4 Inhibition : Derivatives like 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide (PDB 5D25) show improved binding to BRD4 bromodomains due to hydrophobic (tert-butyl) and hydrogen-bonding (sulfamoyl) substituents .
  • Electronic Effects : Methyl groups at positions 3 and 5 donate electron density to the pyrrole ring, stabilizing resonance structures critical for interactions with π-π stacking motifs in protein targets .

Computational Insights

Density functional theory (DFT) studies highlight the electronic effects of substituents:

  • Electron-Donating Methyl Groups : Increase electron density at the pyrrole ring, enhancing electrophilicity at the carboxamide position and facilitating nucleophilic interactions .
  • Global Hardness : Carboxamide derivatives exhibit lower hardness (higher softness) compared to carboxylic acids, correlating with greater reactivity in biological systems .

Preparation Methods

Saponification of Ethyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate

The ester precursor is hydrolyzed under basic conditions to yield 3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Procedure :

  • Reagents : Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, NaOH (2 M), HCl (conc.)

  • Conditions : Reflux in MeOH/H₂O (1:1) for 16 h.

  • Workup : Acidification to pH 3–4 precipitates the carboxylic acid, which is filtered and dried.

  • Yield : 85–92%.

Amide Coupling Using Carbodiimide Reagents

The carboxylic acid is activated and coupled with ammonia or ammonium salts.

EDC/HOBt-Mediated Coupling

Procedure :

  • Reagents : 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid, EDC·HCl, HOBt, NH₄Cl, DIPEA

  • Conditions : Stir in DMF at rt for 12 h.

  • Workup : Extract with EtOAc, wash with HCl/NaOH, dry over Na₂SO₄, and purify via column chromatography.

  • Yield : 70–78%.

HATU-Mediated Coupling

Procedure :

  • Reagents : HATU, DIPEA, NH₃ (gas or solution)

  • Conditions : Stir in DMF at 0°C → rt for 4 h.

  • Yield : 82–88%.

Direct Aminolysis of Ethyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate

Trimethylaluminum-Promoted Aminolysis

Procedure :

  • Reagents : Ethyl ester, NH₃ (anh.), trimethylaluminum

  • Conditions : Stir in toluene at 80°C for 6 h.

  • Workup : Quench with HCl, extract with EtOAc, and purify via recrystallization.

  • Yield : 90–95%.

Ammonia in Methanol Under Pressure

Procedure :

  • Reagents : Ethyl ester, NH₃ (7 N in MeOH)

  • Conditions : Heat in sealed tube at 100°C for 24 h.

  • Yield : 55–60%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Reference
EDC/HOBt couplingHigh purity, scalableRequires acid intermediate70–78%
HATU couplingFast reaction, minimal racemizationCost of HATU82–88%
Trimethylaluminum routeOne-pot, high yieldMoisture-sensitive reagents90–95%
Ammonolysis under pressureSimple reagentsLong reaction time, moderate yield55–60%

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

  • Toluene is optimal for trimethylaluminum-mediated reactions due to inertness.

Temperature Control

  • EDC/HOBt couplings proceed efficiently at rt.

  • Trimethylaluminum reactions require heating (80°C) for complete conversion.

Purification Challenges

  • Column chromatography (EtOAc/hexane) resolves byproducts in coupling reactions.

  • Recrystallization (EtOH/H₂O) is effective for high-purity isolates.

Scalability and Industrial Considerations

  • Trimethylaluminum route is preferred for large-scale synthesis due to high yields and fewer steps.

  • EDC/HOBt method suits small-scale medicinal chemistry workflows despite higher reagent costs.

Emerging Methodologies

  • Enzymatic amidation : Lipases (e.g., CAL-B) show promise for green synthesis but require optimization.

  • Flow chemistry : Continuous saponification-coupled amidation improves throughput and safety .

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via cyclization of substituted hydrazones or through condensation reactions involving ketones and amines. For example, Singh et al. (2012) synthesized a structurally related ethyl pyrrole-2-carboxylate derivative using hydrazone intermediates, achieving yields of 65–75% under reflux in ethanol . Key factors include:

  • Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may degrade thermally sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol facilitates recrystallization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures >95% purity .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) validate the structure of this compound?

Methodological Answer:

  • 1H NMR : Expect signals for the NH proton (δ 10.5–11.0 ppm, broad singlet), methyl groups (δ 2.1–2.3 ppm, singlets), and pyrrole ring protons (δ 6.2–6.5 ppm) .
  • 13C NMR : The carboxamide carbonyl appears at δ 165–170 ppm, with pyrrole carbons between δ 110–130 ppm .
  • FTIR : Strong bands for N-H stretch (~3250 cm⁻¹), C=O stretch (~1670 cm⁻¹), and pyrrole C-N vibrations (~1500 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 167.0946 (calculated for C₈H₁₁N₂O) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7). In alkaline media (pH > 8), hydrolysis of the carboxamide group may occur, forming 3,5-dimethylpyrrole-2-carboxylic acid .
  • Thermal stability : Decomposition begins at ~180°C, as observed via TGA. Store at 4°C in inert atmospheres to prevent oxidation of the pyrrole ring .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and dipole moments. Becke’s three-term functional (exact exchange + gradient corrections) reduces errors in thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Molecular docking : Parameterize the compound using the GAFF force field and dock into target proteins (e.g., kinases) via AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with methyl substituents .

Q. How can researchers resolve contradictions in experimental vs. computational NMR chemical shift data for this compound?

Methodological Answer:

  • Regression corrections : Apply empirical scaling factors to DFT-calculated shifts. For example, Konstantinov and Broadbelt (2011) derived toluene-d8-specific corrections for 1H/13C shifts using B3LYP/6-31G(d), reducing mean absolute errors to <0.2 ppm .
  • Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in calculations, as polar solvents deshield pyrrole protons by ~0.3 ppm .

Q. What strategies optimize the regioselective functionalization of the pyrrole ring for derivative synthesis?

Methodological Answer:

  • Electrophilic substitution : The 3,5-dimethyl groups deactivate the pyrrole ring, directing electrophiles (e.g., nitration) to the 4-position. Use HNO3/AcOH at 0°C for controlled nitration .
  • Cross-coupling : Suzuki-Miyaura coupling at the 2-position requires Pd(PPh3)4 catalyst and aryl boronic acids in THF/water (3:1) at 80°C .

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